molecular formula C20H22N4O2 B8435944 N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-phenylacetamide

N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-phenylacetamide

Cat. No.: B8435944
M. Wt: 350.4 g/mol
InChI Key: RLIDUKTUBFKWDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-phenylacetamide is a synthetic organic compound with the molecular formula C20H22N4O2 and a molecular weight of 350.4143 g/mol . This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings. The compound also contains a diethylamino group and a phenylacetamide moiety, contributing to its unique chemical properties.

Preparation Methods

The synthesis of N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-phenylacetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various quinazolinone derivatives with modified functional groups.

Scientific Research Applications

N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-phenylacetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe molecule for studying enzyme interactions and receptor binding, due to its ability to interact with biological macromolecules.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of these targets, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic or biological outcome.

Comparison with Similar Compounds

N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-phenylacetamide can be compared with other similar compounds, such as:

    Quinazolinone Derivatives: These compounds share the quinazolinone core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Phenylacetamide Derivatives: These compounds contain the phenylacetamide moiety but differ in their core structures, resulting in different reactivity and applications.

    Diethylamino Substituted Compounds: These compounds have the diethylamino group but differ in their core structures and other substituents, affecting their overall properties and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

N-[2-(diethylamino)-4-oxoquinazolin-3-yl]-2-phenylacetamide

InChI

InChI=1S/C20H22N4O2/c1-3-23(4-2)20-21-17-13-9-8-12-16(17)19(26)24(20)22-18(25)14-15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3,(H,22,25)

InChI Key

RLIDUKTUBFKWDR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=CC=CC=C2C(=O)N1NC(=O)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 2-(3,3-diethyl-thioureido)benzoate (0.500 g, 1.88 mmol) was dissolved in methanol (10 mL), followed by addition of iodomethane (234 μL, 3.75 mmol). The reaction mixture was heated at 80° C. for 10 minutes under microwave conditions making sure the temperature did not exceed 80° C. The reaction mixture was evaporated to dryness and then redissolved in ethanol (20 mL), followed by addition of phenylacetic acid hydrazide (0.367 g, 2.44 mmol). The mixture was stirred for 48 h at reflux. After cooling the mixture was filtered and the filtrate was evaporated to dryness. The crude product was purified by column chromatography (EtOAc/Heptane) giving the title compound (0.089 g, 14%). LC-ESI-HRMS of [M+H]+ shows 351,1818 Da. Calc. 351,182101 Da.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
234 μL
Type
reactant
Reaction Step Two
Quantity
0.367 g
Type
reactant
Reaction Step Three
Yield
14%

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